Predicted pKa and Lipophilicity Differentiate 3-Bromo-1-ethyl-1H-pyrazole-4-sulfonamide from N1-Methyl and Non-Brominated Analogs
Computational predictions indicate that 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide has a predicted pKa of 9.38±0.60 . While direct experimental data for close analogs in the same assay are not publicly available, class-level inference based on established SAR for pyrazole sulfonamides shows that the ethyl group at the N1-position, compared to a methyl group in 3-bromo-1-methyl-1H-pyrazole-4-sulfonamide, is expected to increase lipophilicity (clogP) by approximately 0.5 units, directly impacting logD and cellular permeability in biological assays [1]. This difference in predicted properties is critical for designing experiments where solubility and permeability must be carefully controlled.
| Evidence Dimension | Predicted pKa (Acidity of sulfonamide -NH2) |
|---|---|
| Target Compound Data | pKa = 9.38 ± 0.60 (Predicted) |
| Comparator Or Baseline | Baseline: Neutral physiological pH (7.4) |
| Quantified Difference | The compound is predicted to be predominantly neutral at physiological pH, unlike more acidic sulfonamides. |
| Conditions | In silico prediction using ACD/Labs Percepta Platform |
Why This Matters
The pKa value is a key determinant of a compound's ionization state, which governs its solubility, permeability, and protein binding; this predicted value allows researchers to anticipate and control its behavior in aqueous buffers and biological media.
- [1] Mert, S., Yaglıoglu, A. S., Demirtaş, I., & Kasımoğulları, R. (2014). Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. Medicinal Chemistry Research, 23(3), 1278–1289. View Source
